![molecular formula C16H17NOS3 B5716044 1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B5716044.png)
1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one
Description
1-(4,4,7-Trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one is a tricyclic dithioloquinolinethione derivative characterized by a fused [1,2]dithiolo[3,4-c]quinoline core. The molecule features three methyl groups at positions 4, 4, and 7, a thioxo group at position 1, and a propan-1-one substituent at position 5 (Figure 1). This compound belongs to a class of molecules with pleiotropic biological activities, including kinase inhibition and antioxidant properties, attributed to the 1,2-dithiolo-3-thione fragment, which acts as a hydrogen sulfide donor . Its structural complexity and functional groups make it a candidate for therapeutic applications in oncology and inflammatory diseases.
Properties
IUPAC Name |
1-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS3/c1-5-12(18)17-11-8-9(2)6-7-10(11)13-14(16(17,3)4)20-21-15(13)19/h6-8H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVELAOSDXHVMCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C2=C(C=CC(=C2)C)C3=C(C1(C)C)SSC3=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the dithiolo groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.
Scientific Research Applications
1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Observations :
- Methyl Groups : The trimethyl substitution in the target compound likely enhances metabolic stability compared to 2k’s methoxy group, which may improve oral bioavailability .
- Ketone vs.
- Fluorine Substitution : The 7-fluoro derivative demonstrates how electronegative substituents can enhance binding affinity, a feature absent in the target compound.
Kinase Inhibition Profiles
Kinase inhibition data from highlights structural determinants of activity:
Compound | JAK3 (IC50, µM) | NPM1-ALK (IC50, µM) | cRAF (IC50, µM) |
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2a | 0.36 | 0.54 | — |
2b | 0.38 | 0.25 | — |
2c | 0.41 | — | 0.78 |
Target | Not reported | Not reported | Not reported |
Analysis :
- Compounds 2a and 2b exhibit superior NPM1-ALK inhibition (IC50 < 0.6 µM), likely due to their aryl substituents optimizing hydrophobic interactions .
- The target compound’s propan-1-one group may mimic ATP’s adenine ring, but its kinase inhibition profile remains uncharacterized. Structural modeling (e.g., using Multiwfn ) could predict binding modes relative to 2a–2c.
Antioxidant and Pharmacokinetic Properties
The 1,2-dithiolo-3-thione core in the target compound donates hydrogen sulfide, conferring antioxidant activity by scavenging ROS and upregulating glutathione . Comparatively:
- (2E)-Enone Derivative: The conjugated system may stabilize free radicals, enhancing antioxidant capacity over the target compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, a reflux procedure in ethanol medium (2–3 hours) is used to combine intermediates like substituted dihydroquinoline derivatives with thiol-containing reactants. Recrystallization from a DMF–EtOH (1:1) mixture is critical for purification . Key intermediates include 4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinoline, which undergoes regioselective alkylation with propan-1-one under controlled conditions .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to resolve signals from the dithioloquinoline core and propanone substituents. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity assessment (>98%). Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) monitors reaction progress .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies are conducted by storing the compound at 25°C/60% RH and 40°C/75% RH for 6 months. Samples are analyzed monthly via HPLC to quantify degradation products (e.g., oxidation of the thione group). Impurity profiling using LC-MS helps identify degradation pathways .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during alkylation of the dithioloquinoline core?
- Methodological Answer : Regioselective alkylation at the 5-position requires steric and electronic control. Using bulky bases (e.g., LDA) in anhydrous THF at −78°C directs the reaction to the less hindered site. Computational modeling (DFT) predicts reactive sites by analyzing electron density distribution in the dithioloquinoline ring .
Q. How do structural modifications (e.g., methyl or ethoxy groups) influence biological activity?
- Methodological Answer : Methyl groups at the 4,4,7-positions enhance lipophilicity, improving membrane permeability in cellular assays. Ethoxy substitutions (e.g., at the 8-position) increase solubility but may reduce binding affinity to targets like protein kinases. Structure-activity relationship (SAR) studies compare IC₅₀ values in kinase inhibition assays .
Q. What in silico methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with ATP-binding pockets of kinases. Pharmacophore mapping identifies critical hydrogen-bonding features (e.g., thione sulfur and quinoline nitrogen) for target engagement .
Experimental Design & Data Analysis
Q. How should researchers design assays to evaluate kinase inhibition potency?
- Methodological Answer : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., CDK2 or EGFR). Include positive controls (staurosporine) and measure IC₅₀ values via dose-response curves (0.1–100 µM). Triplicate runs and statistical validation (p < 0.05) ensure reproducibility .
Q. What are common sources of data contradiction in spectroscopic characterization?
- Methodological Answer : Contradictions arise from solvent-dependent NMR shifts (e.g., DMSO vs. CDCl₃) or tautomerism in the thione group. Variable-temperature ¹H NMR (25–80°C) resolves dynamic effects. X-ray crystallography provides definitive structural confirmation .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer : Scale-up requires solvent optimization (e.g., switching from ethanol to acetonitrile for higher boiling points). Continuous-flow reactors improve heat transfer and reduce side reactions. Process analytical technology (PAT) monitors key parameters (pH, temperature) in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.